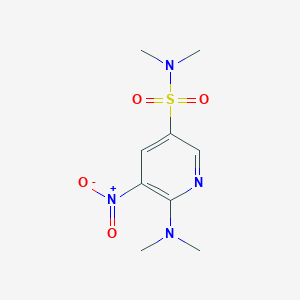
6-(Dimethylamino)-N,N-dimethyl-5-nitropyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dimethylamino)-N,N-dimethyl-5-nitropyridine-3-sulfonamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a dimethylamino group, a nitro group, and a sulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-N,N-dimethyl-5-nitropyridine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a pyridine derivative followed by sulfonation and subsequent introduction of the dimethylamino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-N,N-dimethyl-5-nitropyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can lead to various substituted pyridine derivatives .
Scientific Research Applications
6-(Dimethylamino)-N,N-dimethyl-5-nitropyridine-3-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-N,N-dimethyl-5-nitropyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,5-PRODAN: A compound with similar structural features, used in photophysical studies.
6-Dimethylamino-1,4,6-trimethyl-1,4-diazacycloheptane: Another compound with a dimethylamino group, used in polymerization reactions.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
62009-29-4 |
|---|---|
Molecular Formula |
C9H14N4O4S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
6-(dimethylamino)-N,N-dimethyl-5-nitropyridine-3-sulfonamide |
InChI |
InChI=1S/C9H14N4O4S/c1-11(2)9-8(13(14)15)5-7(6-10-9)18(16,17)12(3)4/h5-6H,1-4H3 |
InChI Key |
FEWNXUCMZNXXJD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)S(=O)(=O)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















